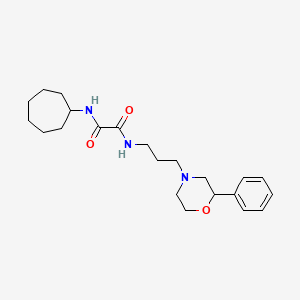

N1-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis and Characterization

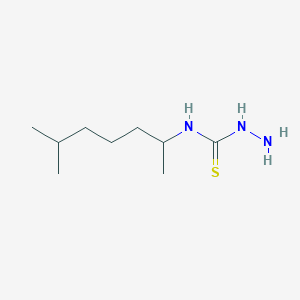

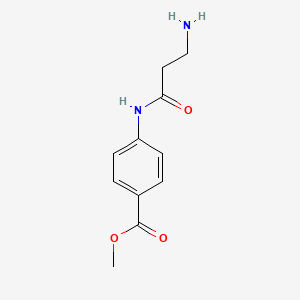

The synthesis of N1-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has not been directly reported in the provided papers. However, related compounds and methodologies can offer insights into potential synthetic routes. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the use of aryl substituents and characterization by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide have been prepared and evaluated, which suggests a multi-step synthetic approach involving hydrazinyl and oxoethylamino groups . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate morpholino and oxalamide functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and a pseudo-six-membered ring formed by an intramolecular hydrogen bond . This information could be relevant when considering the conformational preferences of the N1-cycloheptyl moiety in the target compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their biological activities. Binuclear copper(II) complexes with oxalamide ligands have been synthesized, demonstrating the potential of oxalamide derivatives to act as bridging ligands in metal complexes . Additionally, the azide 1,3-dipolar cycloaddition to N-propynoyl and N-propenoyl (5R)-5-phenylmorpholin-2-one has been studied, indicating that morpholino derivatives can participate in cycloaddition reactions to form triazoles and aziridines . These reactions could be relevant to the chemical behavior of the phenylmorpholino group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using spectroscopic techniques. For instance, the NMR spectroscopy and X-ray crystallography of fentanyl analogs have provided detailed information on their molecular conformations . In the context of N1-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide, similar analytical techniques could be employed to determine its physical properties, such as solubility, melting point, and stability, as well as chemical properties like pKa and reactivity under various conditions.

Biological Evaluation

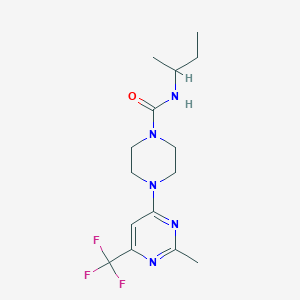

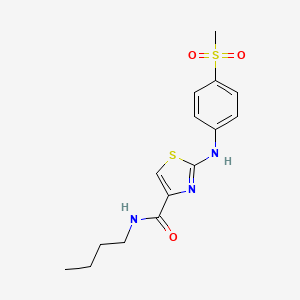

Compounds with structural similarities to the target molecule have been evaluated for their biological activities. Novel substituted N-(4-(3-oxomorpholino)phenyl) derivatives have been synthesized and tested against bacteria and fungi, indicating the potential for antimicrobial activity . Although the target compound's biological activity is not directly reported, the presence of the morpholino group and the oxalamide linkage suggests that it may also possess interesting biological properties that warrant further investigation.

Aplicaciones Científicas De Investigación

Polyamine Analogue-Induced Programmed Cell Death

Research has explored polyamine analogues, such as N1-ethyl-N11-[(cycloheptyl)methyl]-4,8,-diazaundecane, for their antitumor properties, demonstrating selective cytotoxic activity through the induction of programmed cell death (PCD) in sensitive cell types. This process involves the catalysis of polyamines, suggesting that compounds with similar structures could potentially have applications in cancer research and therapy (Ha et al., 1997).

Synthesis of Dipeptide Mimetics

The development of dipeptide mimetics through innovative synthetic methodologies, including the use of specific oxalamide structures, has been reported. These compounds are significant for their potential applications in drug discovery and development, providing a framework for the creation of novel therapeutic agents (Gan & Ma, 2009).

Enhanced Crystallization of Polymeric Materials

Studies on the crystallization behaviors of bacterially synthesized poly(hydroxyalkanoate)s (PHAs) in the presence of various oxalamide compounds, including those with cyclohexyl and phenyl configurations, have demonstrated that these nucleating agents can significantly enhance the crystallization rate, temperature, and overall crystallinity of PHAs. This research indicates potential applications in improving the material properties of bioplastics for industrial uses (Xu et al., 2017).

Propiedades

IUPAC Name |

N'-cycloheptyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O3/c26-21(22(27)24-19-11-6-1-2-7-12-19)23-13-8-14-25-15-16-28-20(17-25)18-9-4-3-5-10-18/h3-5,9-10,19-20H,1-2,6-8,11-17H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHQXYIKSQTWGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5aR,10bS)-2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B2509583.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2509587.png)

![2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2509595.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2509597.png)

![(E)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2509600.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)